Pepstatin A

Descripción general

Descripción

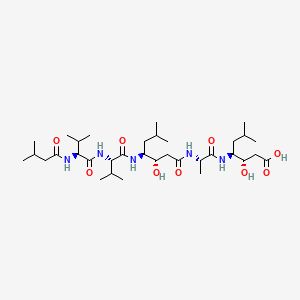

La pepstatina es un potente inhibidor de las proteasas aspárticas. Es un hexapéptido que contiene el aminoácido inusual estatina, con la secuencia isovaleril-valil-valil-estatín-alanil-estatín. Originalmente se aisló de cultivos de diversas especies de Actinomyces debido a su capacidad para inhibir la pepsina a concentraciones picomolares . La pepstatina inhibe casi todas las proteasas ácidas con alta potencia y se ha convertido en una valiosa herramienta de investigación y un componente común de las mezclas de inhibidores de proteasas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La pepstatina se sintetiza mediante síntesis de péptidos en fase sólida, que implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. La síntesis de la estatina, un componente clave de la pepstatina, implica la reducción de un cetoácido a un hidroxiácido, seguida de la protección del grupo hidroxilo y la unión del aminoácido .

Métodos de producción industrial

La producción industrial de pepstatina normalmente implica la fermentación utilizando especies de Actinomyces, seguida de extracción y purificación. El proceso de fermentación se optimiza para maximizar el rendimiento de pepstatina, y el compuesto se purifica utilizando técnicas como la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

La pepstatina sufre varias reacciones químicas, que incluyen:

Hidrólisis: La pepstatina puede ser hidrolizada por proteasas, lo que lleva a la ruptura de los enlaces peptídicos.

Oxidación: El grupo hidroxilo en la estatina puede oxidarse a un grupo ceto en ciertas condiciones.

Sustitución: Los grupos amino e hidroxilo en la pepstatina pueden sufrir reacciones de sustitución con reactivos adecuados.

Reactivos y condiciones comunes

Hidrólisis: Hidrólisis enzimática utilizando proteasas como la pepsina.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Sustitución: Reactivos como los cloruros de acilo o los haluros de alquilo para reacciones de sustitución.

Principales productos formados

Hidrólisis: Aminoácidos y péptidos.

Oxidación: Derivados ceto de la estatina.

Sustitución: Derivados sustituidos de la pepstatina.

Aplicaciones Científicas De Investigación

Protease Inhibition

Pepstatin A is widely utilized in research settings to study protease mechanisms and functions. Its specificity for acid proteases makes it an essential tool in various applications:

- Protein Purification : It protects proteins during isolation and purification processes.

- Enzyme Mechanism Investigation : Researchers use this compound to elucidate the biological functions of specific proteases.

- Affinity Chromatography : It aids in the classification and characterization of isolated proteases .

Osteoclast Differentiation Studies

Recent studies have demonstrated that this compound suppresses receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclast differentiation. This effect is dose-dependent and appears to be independent of cathepsin D activity. The mechanism involves the inhibition of extracellular signal-regulated kinase (ERK) signaling and decreased expression of nuclear factor of activated T cells c1 (NFATc1) .

Antimicrobial Properties

This compound has shown significant inhibitory effects against various pathogens:

- Malaria : It inhibits plasmepsins in Plasmodium falciparum, preventing hemoglobin degradation and effectively killing malaria parasites both in vitro and in vivo .

- Babesia Species : Studies indicate that this compound effectively inhibits the growth of Babesia bovis, Babesia bigemina, Babesia caballi, and Babesia equi in vitro .

HIV Protease Inhibition

This compound serves as a positive control in studies involving HIV-1 protease inhibition, demonstrating its potential role as an antiviral agent .

Case Studies

Mecanismo De Acción

La pepstatina ejerce sus efectos formando un complejo 1:1 con las proteasas aspárticas, como la pepsina, la renina y la catepsina D. El inhibidor se une al sitio activo de la proteasa, evitando que la enzima interactúe con su sustrato. Esta inhibición es altamente selectiva para las proteasas aspárticas y no afecta a otros tipos de proteasas . La pepstatina también suprime la diferenciación de osteoclastos inducida por el ligando del activador del receptor del factor nuclear kappa-B mediante la inhibición de la fosforilación de la cinasa regulada por señales extracelulares y la disminución de la expresión del factor nuclear de células T activadas c1 .

Comparación Con Compuestos Similares

La pepstatina es única entre los inhibidores de proteasas debido a su alta potencia y selectividad para las proteasas aspárticas. Los compuestos similares incluyen:

Amastatina: Un inhibidor de las aminopeptidasas.

Bestatina: Un inhibidor de las aminopeptidasas y la leucina aminopeptidasa.

En comparación con estos compuestos, la pepstatina es más selectiva para las proteasas aspárticas y tiene una mayor afinidad de unión por estas enzimas .

Propiedades

IUPAC Name |

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXGPCHRFPCXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H63N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860364 | |

| Record name | N-(3-Methylbutanoyl)valyl-N-[1-({1-[(1-carboxy-2-hydroxy-5-methylhexan-3-yl)amino]-1-oxopropan-2-yl}amino)-3-hydroxy-6-methyl-1-oxoheptan-4-yl]valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26305-03-3 | |

| Record name | Pepstatin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.